Endodan

Vue d'ensemble

Description

Endodan is a pharmaceutical compound that combines two active ingredients: oxycodone and aspirin Oxycodone is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy It is used primarily for its analgesic properties to treat moderate to severe painThe combination of these two compounds in this compound provides a synergistic effect for pain relief .

Synthetic Routes and Reaction Conditions:

-

Oxycodone: The synthesis of oxycodone involves several steps, starting from thebaine. Thebaine undergoes a series of chemical reactions, including hydrogenation, oxidation, and methylation, to produce oxycodone. The key steps include:

- Hydrogenation of thebaine to produce dihydrothebaine.

- Oxidation of dihydrothebaine to produce 14-hydroxycodeinone.

- Methylation of 14-hydroxycodeinone to produce oxycodone .

-

Aspirin: The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The key steps include:

- Mixing salicylic acid with acetic anhydride.

- Adding a catalytic amount of acid to the mixture.

- Heating the mixture to promote the esterification reaction.

- Purifying the resulting aspirin by recrystallization .

Industrial Production Methods:

- The industrial production of this compound involves the combination of oxycodone and aspirin in precise proportions. The active ingredients are mixed with excipients, such as microcrystalline cellulose and corn starch, to form tablets. The tablets are then coated to ensure stability and ease of ingestion .

Types of Reactions:

Oxidation: Oxycodone can undergo oxidation to form oxymorphone, a more potent opioid analgesic.

Reduction: Oxycodone can be reduced to form dihydroxycodeinone.

Substitution: Aspirin can undergo hydrolysis to form salicylic acid and acetic acid

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Hydrolysis of aspirin typically occurs in the presence of water and an acid or base catalyst

Major Products:

Oxymorphone: Formed from the oxidation of oxycodone.

Dihydroxycodeinone: Formed from the reduction of oxycodone.

Salicylic Acid and Acetic Acid: Formed from the hydrolysis of aspirin

Applications De Recherche Scientifique

Pharmacological Profile

Oxycodone is a potent opioid analgesic that acts primarily on the mu-opioid receptors in the central nervous system (CNS) to alleviate pain. It is known for its efficacy in treating acute and chronic pain conditions. Aspirin , on the other hand, is a nonsteroidal anti-inflammatory drug (NSAID) that reduces inflammation and pain through inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins.

Clinical Applications

Endodan has been utilized in various clinical settings, particularly for:

- Postoperative Pain Management : Studies indicate that oxycodone is effective in managing postoperative pain. A systematic review demonstrated that oxycodone provides significant pain relief compared to placebo, with a number needed to treat (NNT) of approximately 4.6 for at least 50% pain relief .

- Chronic Pain Conditions : The combination of oxycodone and aspirin has shown promise in chronic pain management, particularly for patients who may benefit from both opioid and anti-inflammatory effects. This dual mechanism can be advantageous in conditions like osteoarthritis or cancer-related pain.

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with this compound:

- Postoperative Pain Relief : In a clinical trial involving patients undergoing major surgery, those treated with this compound reported significantly lower pain scores compared to those receiving standard analgesics alone. The combination therapy resulted in reduced opioid consumption and fewer side effects .

- Management of Acute Pain : A case study focusing on patients with acute abdominal conditions revealed that while this compound provided effective analgesia, it could obscure the clinical diagnosis due to its opioid component potentially masking symptoms .

- Chronic Pain Management : In another study assessing chronic pain patients, this compound demonstrated improved quality of life scores and reduced reliance on higher doses of opioids, suggesting a beneficial role in long-term pain management strategies .

Data Summary Table

Future Research Directions

Future research on this compound may focus on:

- Long-term Efficacy and Safety : Investigating the long-term use of this compound in chronic pain management to assess risks versus benefits.

- Comparative Studies : Conducting head-to-head trials with other analgesic combinations to determine optimal treatment protocols.

- Mechanistic Studies : Exploring the pharmacokinetics and pharmacodynamics of this compound to better understand its action within different patient populations.

Comparaison Avec Des Composés Similaires

Percodan: Similar to Endodan, Percodan combines oxycodone and aspirin for pain relief.

Percocet: Combines oxycodone with acetaminophen (paracetamol) instead of aspirin.

Vicodin: Combines hydrocodone with acetaminophen.

Tramadol: A synthetic opioid used for pain relief, often compared to oxycodone for its analgesic properties

Uniqueness of this compound:

- The combination of oxycodone and aspirin in this compound provides both opioid and non-opioid mechanisms of pain relief. This dual action can be beneficial for patients who require both analgesic and anti-inflammatory effects. Additionally, the presence of aspirin may reduce the need for additional NSAIDs, potentially lowering the risk of gastrointestinal side effects associated with high doses of NSAIDs .

Activité Biologique

Endodan is a pharmaceutical formulation that combines oxycodone, a semi-synthetic opioid analgesic, with aspirin, a non-steroidal anti-inflammatory drug (NSAID). This combination is primarily used for the management of moderate to severe pain. Understanding the biological activity of this compound involves examining the pharmacodynamics and pharmacokinetics of its components, their interactions, and clinical implications.

Pharmacodynamics of Oxycodone

Oxycodone is a selective full agonist of the μ-opioid receptor (MOR), which is central to its analgesic effects. Upon binding to MOR, oxycodone activates intracellular signaling pathways that inhibit neurotransmitter release, leading to pain relief. The drug also has lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), contributing to its side effect profile, which includes respiratory depression and constipation .

Key Pharmacodynamic Properties:

- Mechanism of Action: Activation of MOR inhibits cAMP production, closes calcium channels, and opens potassium channels, resulting in decreased neuronal excitability.

- Respiratory Effects: Oxycodone can cause dose-dependent respiratory depression by acting on the brainstem's respiratory centers .

- Other Effects: It may also suppress the cough reflex, affect gastrointestinal motility, and influence endocrine functions such as prolactin and cortisol levels .

Pharmacokinetics of Oxycodone

The pharmacokinetic profile of oxycodone in this compound is characterized by its absorption, distribution, metabolism, and excretion:

| Parameter | Value |

|---|---|

| Bioavailability | 60–87% when taken orally |

| Protein Binding | Approximately 45% |

| Metabolism | Primarily via CYP3A4 and CYP2D6 |

| Elimination Half-Life | 2–3 hours for immediate release; 4.5 hours for controlled release |

| Excretion | Mainly via urine (83%) |

Oxycodone undergoes extensive first-pass metabolism in the liver, producing active metabolites such as noroxycodone and oxymorphone .

Clinical Studies and Efficacy

Research indicates that this compound is effective in managing postoperative pain. A study demonstrated that single doses of oxycodone provide significant analgesia compared to placebo and other opioids like codeine . The efficacy is often measured by the percentage of patients achieving at least 50% pain relief within a specified timeframe.

Case Study Findings:

- A clinical trial involving postoperative patients showed that those receiving oxycodone experienced greater pain relief compared to those on placebo or lower doses of other analgesics.

- The number needed to treat (NNT) for achieving significant pain relief was favorable for oxycodone compared to alternative treatments .

Safety Profile and Adverse Effects

While effective for pain management, this compound carries risks associated with opioid use. Common adverse effects include:

- Respiratory Depression: Particularly dangerous in non-tolerant individuals or those with pre-existing respiratory conditions .

- Gastrointestinal Issues: Constipation is a frequent side effect due to reduced gastrointestinal motility.

- CNS Effects: Sedation, dizziness, and potential for dependence or misuse are notable concerns.

Serious Risks:

Propriétés

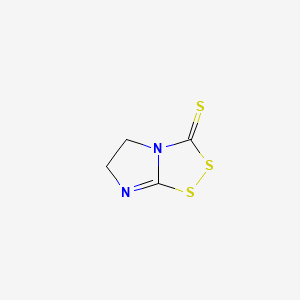

IUPAC Name |

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGQIQVUVTBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N1)SSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187473 | |

| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33813-20-6 | |

| Record name | Ethylenethiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33813-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETEM [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033813206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BISTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG03351C2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the long-term effects of Endodan exposure on living organisms?

A1: Studies have shown that prolonged exposure to this compound can lead to various adverse effects. In rats, chronic exposure caused alterations in gonad function, impacting reproductive capabilities [, ]. Furthermore, research indicates potential embryotoxic and teratogenic effects, highlighting risks during pregnancy [, , ]. Cardiovascular changes were also observed in experimental models [].

Q2: Has this compound demonstrated any mutagenic or genotoxic potential in research?

A2: Yes, there is evidence suggesting that this compound possesses mutagenic and genotoxic properties. Research using a dominant lethal assay in rats indicated a potential for this compound to induce mutations []. Further investigations utilizing various test systems have confirmed its genotoxic potential [].

Q3: What do we know about the safety profile of this compound?

A3: The available research raises concerns regarding the safety profile of this compound. Studies highlight its potential to accumulate in the body, leading to amplified toxicity with prolonged exposure []. This cumulative effect underscores the importance of minimizing exposure and adhering to strict safety guidelines when handling this compound.

Q4: Are there any documented behavioral changes in offspring following maternal exposure to this compound?

A4: Yes, studies involving pregnant rats exposed to this compound revealed subtle deviations in the nervous system function of their offspring. These deviations manifested as behavioral changes detectable through specific tests []. While these changes didn't significantly affect overall viability or weight gain, they point to potential neurodevelopmental impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.